Ethyl 4-(ethylsulfanyl)-3-oxobutanoate
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Overview
Description
Ethyl 4-(ethylsulfanyl)-3-oxobutanoate is an organic compound with a molecular formula of C8H14O3S. This compound is characterized by the presence of an ethylsulfanyl group attached to a 3-oxobutanoate moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(ethylsulfanyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl mercaptan in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism where the ethylsulfanyl group replaces the ethoxy group in ethyl acetoacetate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3-oxobutanoate moiety can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium halides (NaX) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines or halides.
Scientific Research Applications
Ethyl 4-(ethylsulfanyl)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(ethylsulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes. The ethylsulfanyl group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in the study of enzyme kinetics and drug development.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: Lacks the ethylsulfanyl group, making it less reactive in certain substitution reactions.
Methyl 4-(methylsulfanyl)-3-oxobutanoate: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and properties.
Ethyl 4-(methylsulfanyl)-3-oxobutanoate: Similar structure but with a methylsulfanyl group, affecting its chemical behavior.
Uniqueness
Ethyl 4-(ethylsulfanyl)-3-oxobutanoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Biological Activity
Ethyl 4-(ethylsulfanyl)-3-oxobutanoate is a beta-keto ester compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ethylsulfanyl group attached to a beta-keto ester framework. Its molecular formula is C8H14O2S with a molecular weight of approximately 190.26 g/mol. The presence of the ethylsulfanyl group may enhance its reactivity and biological potential compared to other similar compounds.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of suitable precursors under specific conditions. The compound's unique structure allows it to undergo diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Cytotoxicity and Anticancer Potential
Studies on related beta-keto esters have revealed promising cytotoxic effects against various cancer cell lines. For example, derivatives with similar functional groups have demonstrated potent activity, leading to cell death at low concentrations . While direct studies on this compound are sparse, its structural characteristics imply that it may also exhibit anticancer properties.
Case Studies and Research Findings
- Antibacterial Studies : In a study examining various beta-keto esters, compounds with similar structures were tested for their antibacterial efficacy. Results indicated significant inhibition of bacterial growth at varying concentrations, supporting the hypothesis that this compound could exhibit similar properties .
- Cytotoxicity Assays : A comparative analysis of beta-keto esters showed that certain derivatives induced apoptosis in cancer cells at concentrations as low as 0.125 mg/mL. This suggests that this compound might also possess cytotoxic effects worthy of further investigation .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Ethyl Acetoacetate | C6H10O3 | Commonly used in organic synthesis | Antimicrobial activity |
Ethyl 4-(benzyloxy)-3-oxobutanoate | C12H14O3 | Contains a benzyloxy group | Potential anticancer properties |
Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O2 | Contains trifluoromethyl groups | Active in medicinal chemistry |
Properties
Molecular Formula |
C8H14O3S |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
ethyl 4-ethylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C8H14O3S/c1-3-11-8(10)5-7(9)6-12-4-2/h3-6H2,1-2H3 |
InChI Key |
UTENOVKBCBCNBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSCC |
Origin of Product |
United States |
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